molecular formula C14H21N2O10P B12791719 ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid CAS No. 117627-16-4

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid

Cat. No.: B12791719
CAS No.: 117627-16-4
M. Wt: 408.30 g/mol
InChI Key: ULOSGLPSXQPPRM-IXVDXIGPSA-N
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Description

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyl, amino, oxo, and hydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and furan rings, followed by the introduction of the acetyl, amino, and hydroxy groups. Common reagents used in these reactions include acetyl chloride, ammonia, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while reduction of the oxo group may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules, such as proteins and enzymes, potentially leading to new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its unique structure may allow it to act as a drug candidate for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups could provide unique properties that are beneficial in industrial applications.

Mechanism of Action

The mechanism of action of ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid include:

  • ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)propionic acid
  • ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)butyric acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This combination may confer unique chemical and biological properties that are not present in similar compounds.

Properties

CAS No.

117627-16-4

Molecular Formula

C14H21N2O10P

Molecular Weight

408.30 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(3-acetyl-2-amino-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C14H21N2O10P/c1-5(17)6-2-7(14(22)16-13(6)15)12-11(21)10(20)8(26-12)3-25-27(23,24)4-9(18)19/h2,7-8,10-13,20-21H,3-4,15H2,1H3,(H,16,22)(H,18,19)(H,23,24)/t7?,8-,10-,11+,12+,13?/m1/s1

InChI Key

ULOSGLPSXQPPRM-IXVDXIGPSA-N

Isomeric SMILES

CC(=O)C1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O

Canonical SMILES

CC(=O)C1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O

Origin of Product

United States

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